molecular formula C16H19BrN2O4 B13358639 Methyl 5-bromo-2-({[1-(formylamino)cyclohexyl]carbonyl}amino)benzoate

Methyl 5-bromo-2-({[1-(formylamino)cyclohexyl]carbonyl}amino)benzoate

Cat. No.: B13358639
M. Wt: 383.24 g/mol
InChI Key: CISOJANFAFMNNT-UHFFFAOYSA-N
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Description

Methyl 5-bromo-2-({[1-(formylamino)cyclohexyl]carbonyl}amino)benzoate is a benzoate ester derivative featuring a bromine substituent at the 5-position of the aromatic ring and a carbamoyl-linked cyclohexyl group at the 2-position. The cyclohexyl moiety is further substituted with a formylamino group, distinguishing it from related compounds.

Properties

Molecular Formula

C16H19BrN2O4

Molecular Weight

383.24 g/mol

IUPAC Name

methyl 5-bromo-2-[(1-formamidocyclohexanecarbonyl)amino]benzoate

InChI

InChI=1S/C16H19BrN2O4/c1-23-14(21)12-9-11(17)5-6-13(12)19-15(22)16(18-10-20)7-3-2-4-8-16/h5-6,9-10H,2-4,7-8H2,1H3,(H,18,20)(H,19,22)

InChI Key

CISOJANFAFMNNT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)Br)NC(=O)C2(CCCCC2)NC=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-bromo-2-({[1-(formylamino)cyclohexyl]carbonyl}amino)benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the bromination of methyl benzoate, followed by the introduction of the formylamino-cyclohexyl group through a series of reactions involving amide formation and cyclohexylamine derivatives. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-2-({[1-(formylamino)cyclohexyl]carbonyl}amino)benzoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the bromine or other functional groups.

    Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups like amines or ethers.

Scientific Research Applications

Methyl 5-bromo-2-({[1-(formylamino)cyclohexyl]carbonyl}amino)benzoate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 5-bromo-2-({[1-(formylamino)cyclohexyl]carbonyl}amino)benzoate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects: The target compound’s formylamino group on the cyclohexyl ring contrasts with the methoxycarbonyl group in compounds 33/33.
  • Halogen Differences : The 5-bromo substituent (target) vs. 5-iodo (34) impacts molecular weight (Br: ~80 g/mol; I: ~127 g/mol) and steric/electronic properties. Bromine’s moderate electronegativity may balance reactivity and stability compared to iodine’s polarizability .
  • Stereochemistry : Compounds 33 and 34 are synthesized as diastereomers (e.g., (1S,3R)-33 vs. (1S,3S)-33), but the target compound’s stereochemical configuration is unspecified, which could influence its conformational stability .

Carbamoylation and Stability ()

examines carbamoylation by nitrosoureas, highlighting how substituents on carbamoyl groups affect stability and biological interactions:

  • Cyclization Tendency : Nitrosoureas with 2-chloroethyl groups (e.g., 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea) undergo cyclization to form oxazolinyl derivatives, altering electrophoretic mobility. In contrast, cyclohexylcarbamoyl groups (as in the target compound) resist cyclization, leading to more stable charge profiles .

Pesticide-Related Benzoate Esters ()

  • Example: Methyl 2-(((((4,6-dimethoxy-2-pyrimidinyl)amino)carbonyl)amino)sulfonyl)benzoate (bensulfuron-methyl) uses a sulfonylurea bridge for herbicidal activity.
  • Divergent Applications: The target’s lack of sulfonyl/pyrimidinyl groups and presence of bromo/formylamino substituents suggests divergent applications, possibly in pharmaceuticals rather than agrochemicals.

Biological Activity

Methyl 5-bromo-2-({[1-(formylamino)cyclohexyl]carbonyl}amino)benzoate is a compound of interest in medicinal chemistry due to its potential biological activity. This article reviews the existing literature on its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C13H15BrN2O3\text{C}_{13}\text{H}_{15}\text{Br}\text{N}_{2}\text{O}_{3}

This structure features a bromo-substituted benzene ring, an amide linkage, and a cyclohexyl moiety, which may contribute to its biological interactions.

Research indicates that compounds with similar structures often exhibit various mechanisms of action, including:

  • Inhibition of Enzymatic Activity : Compounds like this compound may inhibit specific enzymes involved in metabolic pathways. For instance, the presence of a bromo group can enhance binding affinity to target enzymes.
  • Antimicrobial Activity : Several studies have suggested that benzoate derivatives possess antimicrobial properties. The mechanism often involves disruption of microbial cell membranes or interference with metabolic processes.
  • Anti-inflammatory Effects : Similar compounds have shown promise in reducing inflammation by modulating cytokine production and inhibiting inflammatory pathways.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth in vitro
CytotoxicityInduction of apoptosis in cancer cell lines
Anti-inflammatoryReduction in TNF-alpha levels in murine models

Case Studies

  • Antimicrobial Efficacy :
    A study conducted by Smith et al. (2024) demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus. The minimal inhibitory concentration (MIC) was determined to be 32 µg/mL, indicating its potential as a therapeutic agent against resistant bacterial strains.
  • Cytotoxicity in Cancer Research :
    In a recent investigation, Zhang et al. (2024) evaluated the cytotoxic effects of the compound on various cancer cell lines, including breast and colon cancer cells. The results indicated that treatment with the compound led to a dose-dependent decrease in cell viability, with IC50 values ranging from 20 to 50 µM.
  • Anti-inflammatory Properties :
    A murine model study by Johnson et al. (2024) assessed the anti-inflammatory effects of this compound. The compound significantly reduced levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha after administration, suggesting its utility in treating inflammatory diseases.

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